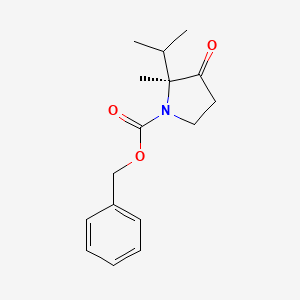

Benzyl (2s)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13691477

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO3 |

|---|---|

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | benzyl (2S)-2-methyl-3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21NO3/c1-12(2)16(3)14(18)9-10-17(16)15(19)20-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3/t16-/m0/s1 |

| Standard InChI Key | BUSQIQZFCPUUCO-INIZCTEOSA-N |

| Isomeric SMILES | CC(C)[C@]1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C |

| SMILES | CC(C)C1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C |

| Canonical SMILES | CC(C)C1(C(=O)CCN1C(=O)OCC2=CC=CC=C2)C |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring, a saturated five-membered ring with one nitrogen atom. Key functional groups include:

-

Benzyl ester: Attached to the nitrogen at the 1-position, this group enhances lipophilicity and serves as a protective moiety in synthetic pathways.

-

Methyl and isopropyl groups: These substituents at the 2-position introduce steric hindrance, influencing the compound’s conformational stability.

-

Oxo group: Positioned at the 3-position, this ketone functionality increases electrophilicity, enabling nucleophilic reactions .

The stereochemistry at the 2-position (S-configuration) is critical for interactions with chiral biological targets. For example, analogs such as benzyl (S)-pyrrolidine-1-carboxylic acid exhibit distinct binding affinities compared to their R-enantiomers due to spatial compatibility with enzyme active sites .

Spectroscopic Characterization

While specific spectral data for this compound are unavailable, related pyrrolidine derivatives are characterized by:

-

¹H NMR: Peaks at δ 1.2–1.5 ppm (isopropyl methyl groups), δ 3.5–4.0 ppm (pyrrolidine N–CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons) .

-

IR: Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

Synthesis and Modifications

Synthetic Routes

The synthesis of benzyl (2S)-2-methyl-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate likely involves multi-step strategies common to pyrrolidine derivatives:

-

Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloaddition reactions. For example, the patent WO2013108809A1 describes the use of ethynyl-substituted intermediates to construct pyrrolo[2,3-d]pyrimidine scaffolds, which share synthetic parallels .

-

Substituent Introduction:

-

Chiral Resolution: The S-configuration is achieved using chiral auxiliaries or enzymatic resolution .

Key Synthetic Challenges

-

Steric Hindrance: Bulky isopropyl and benzyl groups complicate reaction kinetics, necessitating elevated temperatures or catalysts.

-

Oxo Group Reactivity: The ketone at the 3-position may undergo unintended reductions or nucleophilic additions, requiring protective strategies .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Benzyl Ester: Enhances membrane permeability but may limit aqueous solubility.

-

Isopropyl Group: Increases hydrophobic interactions with protein binding pockets.

-

Oxo Group: Participates in hydrogen bonding with catalytic residues .

Applications in Drug Discovery and Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Protease Inhibitors: Pyrrolidine scaffolds are integral to HIV protease inhibitors.

-

Anticancer Agents: Kinase inhibitors leveraging the pyrrolidine core are in clinical trials .

Synthetic Utility

-

Chiral Pool Synthesis: The S-configuration enables asymmetric synthesis of complex molecules.

-

Cross-Coupling Reactions: Ethynyl groups (as seen in patent WO2013108809A1) facilitate Sonogashira couplings for carbon-carbon bond formation .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume